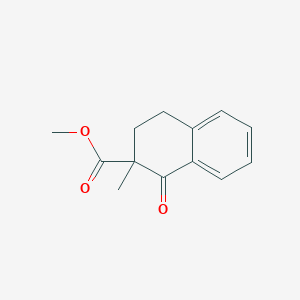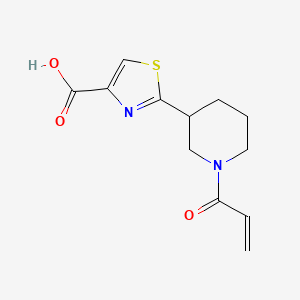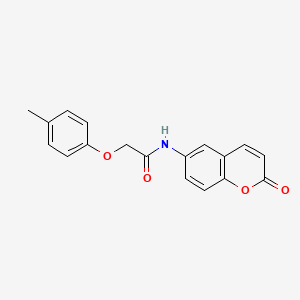methylidene}(propoxy)amine CAS No. 338415-98-8](/img/structure/B2726590.png)
(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methylidene}(propoxy)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(propoxy)amine is a complex organic compound with a unique structure that combines a cyclopropyl ring, a nitrophenyl group, and a propoxyamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(propoxy)amine typically involves multiple steps, starting with the preparation of the cyclopropyl and nitrophenyl intermediates. The key steps include:
Formation of the Cyclopropyl Intermediate: This involves the reaction of 4-chlorobenzyl chloride with a suitable cyclopropanation reagent under controlled conditions to form the 4-chlorophenylcyclopropane.
Nitration of the Phenyl Ring: The 4-chlorophenylcyclopropane is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 4-nitrophenylcyclopropane.
Formation of the Methylidene Bridge: The 4-nitrophenylcyclopropane is reacted with formaldehyde and a suitable base to form the methylidene bridge, resulting in the intermediate {2-(4-chlorophenyl)cyclopropylmethylidene}.
Introduction of the Propoxyamine Group: Finally, the intermediate is reacted with propoxyamine under controlled conditions to form the target compound (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(propoxy)amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(propoxy)amine can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) catalyst, and sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include hydroxide ions, alkoxide ions, and amines.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(propoxy)amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity and influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(methoxy)amine
- (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(ethoxy)amine
- (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(butoxy)amine
Uniqueness
(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(propoxy)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propoxyamine group, in particular, may enhance its solubility and bioavailability compared to similar compounds with different alkoxy groups.
Propiedades
IUPAC Name |
(Z)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-propoxymethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-2-11-25-21-19(14-5-9-16(10-6-14)22(23)24)18-12-17(18)13-3-7-15(20)8-4-13/h3-10,17-18H,2,11-12H2,1H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIHPOQTFXRJFS-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCON=C(C1CC1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO/N=C(/C1CC1C2=CC=C(C=C2)Cl)\C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2726507.png)


![2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2726511.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}acetamide](/img/structure/B2726514.png)


![3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE](/img/structure/B2726520.png)

![N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide](/img/structure/B2726524.png)

![N-{[4-cyclohexyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2726527.png)

![ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2726529.png)
